7-Hydroxynaphthalene-1-carbaldehyde
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Overview
Description
7-Hydroxynaphthalene-1-carbaldehyde, also known as 7-Hydroxynaphthalene-1-carboxaldehyde or 7-hydroxy-1-naphthaldehyde, is a chemical compound with the molecular formula C11H8O2 . It has a molecular weight of 172.18 g/mol . The compound is characterized by the presence of a naphthalene ring, an aldehyde group, and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 7-Hydroxynaphthalene-1-carbaldehyde consists of a naphthalene ring with a hydroxyl group at the 7th position and an aldehyde group at the 1st position . The compound contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds . It also features 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
7-Hydroxynaphthalene-1-carbaldehyde has a molecular weight of 172.18 g/mol . It has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 172.052429494 g/mol . The topological polar surface area is 37.3 Ų . The compound has a heavy atom count of 13 .
Scientific Research Applications
Synthesis of Organic Intermediates
7-Hydroxynaphthalene-1-carbaldehyde serves as a precursor in the synthesis of various organic intermediates. Its reactivity, particularly in aqueous micellar media, facilitates the production of compounds like 2-(ethynyloxy)naphthaene-1-carbaldehyde . This process is significant for creating perfused heterocyclic systems and studying peri effects such as hydrogen bonds and electrophilic interactions .
Multicomponent Reactions for Heterocycles
The compound is utilized in multicomponent reactions to synthesize diverse N/O-containing heterocyclic frameworks. These frameworks are crucial in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Pharmaceutical Research
In pharmaceutical research, 7-Hydroxynaphthalene-1-carbaldehyde is a versatile building block for the synthesis of innovative drug candidates. Its unique structural features enable the exploration of novel therapeutic pathways, potentially addressing a range of health conditions .
Catalysis and Green Chemistry
The compound’s derivatives are used in catalytic reactions to enhance reaction rates and yields. This application is particularly relevant in green chemistry, where efficient and eco-friendly synthesis methods are sought .
Biological Effectiveness
Metal-Schiff base complexes derived from 7-Hydroxynaphthalene-1-carbaldehyde have shown a broad area of biological effectiveness. These complexes are studied for their potential in various biological applications .
Sensor Development
The reactivity of 7-Hydroxynaphthalene-1-carbaldehyde with metals makes it suitable for developing sensors. These sensors can detect specific chemical or biological substances, contributing to advancements in analytical chemistry .
Dendrimer Synthesis
The compound is used as a fundamental reagent in the synthesis of dendrons and dendrimers. These highly branched, tree-like structures have applications in drug delivery, nanotechnology, and materials science .
Perfumery and Dye Industries
Due to its aromatic properties, 7-Hydroxynaphthalene-1-carbaldehyde is used as an intermediate in the perfumery and dye industries. It contributes to the synthesis of various fragrances and colorants .
Mechanism of Action
Target of Action
7-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules
Mode of Action
The mode of action of 7-Hydroxynaphthalene-1-carbaldehyde is primarily through its interaction with its targets, leading to changes in cellular processes. The compound has been shown to have a broad area of biological effectiveness, including catalytic reactions, sensors, selective electrodes, and fluorescence . .
Biochemical Pathways
It is known that the compound plays a role in the development of important biomolecules .
Result of Action
It is known that the compound has a broad area of biological effectiveness .
properties
IUPAC Name |
7-hydroxynaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWINMBZRYZEBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572888 |
Source
|
Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxynaphthalene-1-carbaldehyde | |
CAS RN |
144876-32-4 |
Source
|
Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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